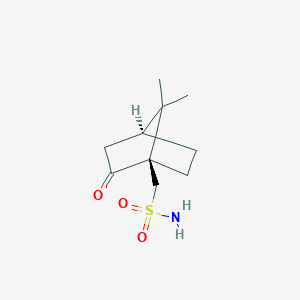
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-a-D-mannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl groups, which make it a valuable tool in the study of carbohydrate chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose typically involves the acetylation of mannose derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation and carbonylation. Common reagents used in these reactions include acetic anhydride, pyridine, and carbonylating agents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles such as amines or alcohols in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction results in alcohols .
科学的研究の応用
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study carbohydrate-protein interactions and glycosylation processes.
Medicine: It is involved in the development of carbohydrate-based vaccines and therapeutics.
作用機序
The mechanism of action of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetyl and carbonyl groups play a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions are essential for studying the structure and function of carbohydrates in biological systems .
類似化合物との比較
Similar Compounds
3,4,6-Tri-O-acetyl-β-D-mannopyranose: Another acetylated mannose derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A glucose derivative with similar acetyl groups.
2,3,4-Tri-O-acetyl-1-O-methyl-β-D-mannopyranose: A methylated and acetylated mannose derivative
Uniqueness
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-α-D-mannopyranose is unique due to its specific arrangement of acetyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in studying specific carbohydrate-related processes and developing specialized biochemical assays .
特性
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3/t8-,9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSWHGJPLCVAV-GCHJQGSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)






